molecular formula C25H24ClN3O2 B278428 3-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

3-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B278428
M. Wt: 433.9 g/mol
InChI Key: MPFWVVVQQDUMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BRL-15572 and has been shown to have a range of biochemical and physiological effects in laboratory experiments. In

Mechanism of Action

The mechanism of action of BRL-15572 involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and the dopamine D3 receptor has been implicated in the development of addiction to drugs of abuse. BRL-15572 has been shown to block the activity of the dopamine D3 receptor, which may reduce the reinforcing effects of drugs of abuse and potentially reduce drug-seeking behavior.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects in laboratory experiments. In addition to its binding to the dopamine D3 receptor, this compound has also been shown to have affinity for the serotonin 5-HT1A receptor and the adrenergic α2A receptor. BRL-15572 has been shown to modulate the release of dopamine, serotonin, and norepinephrine in the brain, which may have implications for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using BRL-15572 in laboratory experiments is its high affinity for the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using BRL-15572 is its relatively low selectivity for the dopamine D3 receptor compared to other compounds that have been developed for this purpose. Additionally, the potential off-target effects of BRL-15572 on other neurotransmitter systems may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on BRL-15572. One area of interest is the development of more selective compounds that target the dopamine D3 receptor with greater specificity. Additionally, further studies are needed to investigate the potential therapeutic applications of BRL-15572 in neuropsychiatric disorders such as addiction, schizophrenia, and depression. Finally, more research is needed to understand the biochemical and physiological effects of BRL-15572 on other neurotransmitter systems and their potential implications for its therapeutic use.

Synthesis Methods

The synthesis method for BRL-15572 involves a multi-step process that starts with the reaction of 4-(2-methylbenzoyl)piperazine with 3-chlorobenzoyl chloride to form 3-chloro-N-(4-(2-methylbenzoyl)piperazin-1-yl)benzamide. This intermediate compound is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to form the final product, 3-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide.

Scientific Research Applications

BRL-15572 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. BRL-15572 has been used in studies to investigate the role of the dopamine D3 receptor in drug addiction, as well as its potential as a target for the treatment of neuropsychiatric disorders such as schizophrenia and depression.

properties

Product Name

3-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Molecular Formula

C25H24ClN3O2

Molecular Weight

433.9 g/mol

IUPAC Name

3-chloro-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H24ClN3O2/c1-18-5-2-3-8-23(18)25(31)29-15-13-28(14-16-29)22-11-9-21(10-12-22)27-24(30)19-6-4-7-20(26)17-19/h2-12,17H,13-16H2,1H3,(H,27,30)

InChI Key

MPFWVVVQQDUMSN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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